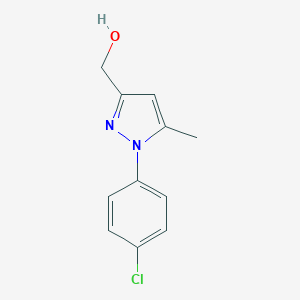
N-Propyltetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Propyltetrahydro-2H-pyran-4-amine” is a chemical compound with diverse applications in scientific research. It serves as a versatile building block for synthesizing complex organic molecules. The compound has a molecular weight of 143.23 .
Synthesis Analysis
The synthesis of 2H-Pyrans, which includes “N-Propyltetrahydro-2H-pyran-4-amine”, has been a topic of interest in recent literature . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . A simple approach to synthesize new highly substituted 4H-pyran derivatives has been described .
Molecular Structure Analysis
“N-Propyltetrahydro-2H-pyran-4-amine” contains a total of 27 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .
Physical And Chemical Properties Analysis
“N-Propyltetrahydro-2H-pyran-4-amine” is a yellowish wax . It should be stored at 0-8°C .
Scientific Research Applications
Synthesis of 2H-Pyrans
“N-Propyltetrahydro-2H-pyran-4-amine” is a derivative of 2H-Pyrans, which are key intermediates in the synthesis of many natural products . They are used in the total synthesis of (−)-daurichromenic acid and analogues .
Drug Delivery Systems
Polymeric nanomaterials, which can encapsulate a wide variety of compounds including “N-propyloxan-4-amine”, are used in drug delivery systems for the treatment of cancer cells . They provide a platform for the co-delivery of nucleic acids and hydrophobic drugs .
Bone Regeneration
Polymeric nanomaterials, including those that can encapsulate “N-propyloxan-4-amine”, can be used in bone regeneration for maxillofacial reconstructive surgery . New nanomaterials based on hydroxyapatite and poly-l-lactide acid have been shown to be able to recover critical defects in rat mandibles .
Enhancing Cellular Uptake
Biocompatible and biodegradable polymers can be used to enhance the biocompatibility and the consequent cellular uptake of different classes of nanocompounds . This can be particularly useful when the poor ability of these compounds to enter cells potentially limits their application .
Antibacterial Compounds
Polymeric nanomaterials, including those that can encapsulate “N-propyloxan-4-amine”, can be used in the development of new antibacterial compounds . These can be used for the production of protection devices or for use during surgery to prevent infectious diseases .
Advanced Functional Applications
Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years . The incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges .
Safety and Hazards
properties
IUPAC Name |
N-propyloxan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXQKMDYCVHJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592983 |
Source


|
| Record name | N-Propyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192811-37-3 |
Source


|
| Record name | N-Propyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)





![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)

![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)


![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

